G-protein coupled receptor OR3
Description
Properties
CAS No. |
149024-22-6 |
|---|---|
Molecular Formula |
C8H15NO2 |
Synonyms |
G-protein coupled receptor OR3 |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of G Protein Coupled Receptor Or3
Seven-Transmembrane Domain Topology and Conserved Motifs
The foundational structure of the G-protein coupled receptor OR3 is its seven-transmembrane (7TM) domain topology. sigmaaldrich.comresearchgate.net This architecture consists of a single polypeptide chain that traverses the cell membrane seven times, forming a bundle of seven alpha-helices (TM1-TM7). wikipedia.orgnih.gov These helices are connected by three intracellular loops (ICL1-3) and three extracellular loops (ECL1-3), with the N-terminus located on the extracellular side and the C-terminus on the intracellular side of the membrane. researchgate.netyoutube.com This serpentine (B99607) arrangement creates a barrel-like structure that embeds within the plasma membrane, forming a cavity that serves as a ligand-binding domain. wikipedia.org
Within this common 7TM framework, olfactory receptors, including the OR3 subfamily, possess a number of highly conserved amino acid motifs that are crucial for their structure, stability, and function. nih.gov These motifs are often located in the transmembrane helices or the intracellular loops. A comprehensive analysis of olfactory receptors has identified several key conserved sequences. nih.govresearchgate.net For instance, the DRY motif (Asp-Arg-Tyr), located at the cytoplasmic end of TM3, is a hallmark of Class A GPCRs and is critical for G-protein activation. nih.gov Other notable motifs in olfactory receptors include sequences like MAYDRYVAIC at the boundary of TM3 and IC2, KAFSTCASH in TM6, and PMLNPFIY in TM7. researchgate.net The presence and specific location of these motifs are believed to be vital for the receptor's interaction with downstream signaling partners. nih.gov
| Motif | Location | Putative Function |
| MAYDRYVAIC | End of TM3 / Start of IC2 | G-protein activation, Axonal targeting nih.gov |
| KAFSTCASH | Start of TM6 | Structural integrity, G-protein coupling researchgate.net |
| PMLNPFIY | TM7 | Receptor stability, Signal transduction nih.govresearchgate.net |
| KxxST | IC3 | Potential for kinase-mediated phosphorylation and desensitization weizmann.ac.il |
These conserved regions are contrasted by hypervariable regions, particularly within the transmembrane domains, which are thought to confer the specificity for binding a diverse array of odorant molecules. nih.govweizmann.ac.il
Extracellular and Intracellular Loop Dynamics in Receptor Function
The extracellular and intracellular loops connecting the transmembrane helices are not merely passive linkers; they are dynamic domains that play critical roles in receptor function, including ligand binding and G-protein coupling. nih.govmdpi.comresearchgate.net
The extracellular loops (ECLs) are involved in ligand recognition and selectivity. wikipedia.orgmdpi.com For olfactory receptors, the ECLs, particularly ECL2 and ECL3, help form the entrance to the odorant-binding pocket. mdpi.com Studies on other GPCRs have shown that the ECLs can form a "lid" over the binding site or act as a vestibule, guiding the ligand into the receptor's transmembrane core. mdpi.comresearchgate.net The third extracellular loop (ECL3), which connects TM6 and TM7, shows significant sequence variability among ORs and is believed to contribute to ligand recognition and receptor activation. mdpi.com
The intracellular loops (ICLs) are essential for transducing the signal from the activated receptor to intracellular signaling partners, most notably the heterotrimeric G-proteins. youtube.comnih.gov Upon odorant binding and subsequent conformational change in the receptor, the ICLs rearrange to create a binding site for the G-protein. weizmann.ac.il The third intracellular loop (ICL3) is particularly important in this process, with its length and sequence composition influencing G-protein coupling selectivity. weizmann.ac.ilnih.gov In olfactory receptors, highly conserved motifs within ICL2 and ICL3 are thought to comprise the specific recognition epitope for the olfactory G-protein (Gαolf). weizmann.ac.il
Computational Approaches to this compound Structure Prediction
The experimental determination of GPCR structures, including olfactory receptors, remains challenging. guilford.edu Consequently, computational methods are indispensable for obtaining three-dimensional models of receptors like OR3 to study their structure-function relationships. nih.govspringernature.com
Homology Modeling and Template-Based Structure Generation
Homology modeling, also known as template-based modeling, is the most common computational approach for generating 3D structures of ORs. springernature.comnih.gov This method relies on the principle that proteins with similar sequences adopt similar three-dimensional structures. The process involves several key steps:
Template Selection: The first step is to identify a suitable template structure from the Protein Data Bank (PDB). nih.gov For GPCRs, high-resolution crystal or cryo-EM structures of related receptors, such as bovine rhodopsin or the β2-adrenergic receptor, have historically been used. scispace.comresearchgate.net The selection is based on sequence similarity, particularly in the transmembrane regions. guilford.edu
Sequence Alignment: The amino acid sequence of the target receptor (OR3) is aligned with the sequence of the selected template(s). nih.gov Accurate alignment is critical, especially in the transmembrane domains, to ensure the correct positioning of the alpha-helices.
Model Building: Based on the alignment, a 3D model of the target is constructed. nih.gov The coordinates of the conserved regions are copied from the template, while the structures of non-conserved regions, such as the loops, are often modeled de novo. nih.gov
Model Refinement: The initial model is then refined and optimized to correct any steric clashes or unfavorable geometries, often using energy minimization techniques. nih.gov
The increasing availability of diverse GPCR structures has significantly improved the accuracy of homology models for olfactory receptors. scispace.com
Molecular Dynamics Simulations for Conformational Analysis
G-protein coupled receptors are not static entities; they are highly dynamic proteins that undergo significant conformational changes to perform their function. nih.govnih.gov Molecular dynamics (MD) simulations are a powerful computational technique used to study these motions at an atomic level. mdpi.com By simulating the movements of atoms and molecules over time, MD can provide insights into:
Receptor Activation: MD simulations can model the conformational transitions that occur when an odorant binds, leading to the outward movement of transmembrane helices (like TM6) and the opening of the intracellular G-protein binding site. osti.govdiva-portal.org
Ligand Binding and Unbinding: These simulations can explore the pathways by which ligands enter the binding pocket and the specific interactions that stabilize the ligand-receptor complex. nih.gov
Loop Flexibility: MD is particularly useful for analyzing the dynamics of the highly flexible intracellular and extracellular loops, which are often poorly resolved in static experimental structures. nih.gov
Model Refinement: MD simulations are also used to refine and validate homology models by assessing their stability and behavior in a simulated membrane environment. researchgate.net
These simulations provide a "computational microscope" to observe the dynamic behavior of OR3, linking its structure to its signaling function. nih.govmdpi.com
Integration of Cryo-Electron Microscopy Data for Structural Elucidation
Cryogenic electron microscopy (cryo-EM) has revolutionized the field of structural biology, particularly for large, flexible membrane proteins like GPCRs. nih.govnih.gov This technique allows for the determination of high-resolution structures of proteins in near-native states, including their complexes with signaling partners like G-proteins. youtube.combiorxiv.org
While a specific cryo-EM structure for OR3 may not yet be available, the technology provides a powerful avenue for future structural elucidation. The integration of cryo-EM data can significantly enhance our understanding of OR3 architecture in several ways:
High-Resolution Templates: Cryo-EM structures of other olfactory receptors or closely related GPCRs can serve as superior templates for homology modeling, leading to more accurate models of OR3. biorxiv.org
Modeling Active States: Cryo-EM excels at capturing GPCRs in their active, G-protein-bound conformations. nih.govnih.gov This data is invaluable for building models of the activated state of OR3, providing insights into the mechanism of signal transduction.
Conformational Ensembles: Cryo-EM can sometimes capture multiple conformational states of a protein from a single sample, providing a window into the receptor's dynamic landscape. nih.govyoutube.com This information can be used to validate and guide molecular dynamics simulations.
The rapid advancements in cryo-EM technology are expected to lead to the structural determination of an increasing number of olfactory receptors, which will provide unprecedented detail into the molecular basis of olfaction. nih.govdntb.gov.ua
Ligand Recognition and Binding Mechanisms of G Protein Coupled Receptor Or3
Odorant Binding Pocket Characteristics and Determinants of Selectivity
The ability of the olfactory system to recognize and discriminate between a vast number of structurally diverse odorants is rooted in the specific characteristics of the odorant binding pockets within each OR. For olfactory receptors, the binding site is not on the extracellular surface but is a pocket located approximately 10 Å deep within the transmembrane (TM) helices. leffingwell.com
Research on various ORs indicates that this binding pocket is primarily formed by residues from transmembrane domains 3, 5, and 6. leffingwell.comnih.gov Unlike many other GPCRs that recognize their ligands through ionic or hydrogen bonds, olfactory receptors predominantly rely on hydrophobic and van der Waals interactions. nih.gov This characteristic allows for the recognition of a broader range of chemical structures while still maintaining selectivity, accounting for the relatively lower ligand-binding affinities observed in ORs. nih.gov
The selectivity of an olfactory receptor is not determined solely by the amino acids lining the binding pocket but also by the three-dimensional shape and conformational flexibility of the odorant molecule itself. nih.govnih.gov Studies on the mouse aldehyde receptor, Olfr2, have shown that the spatial positioning of atoms within a flexible odorant like octanal (B89490) determines whether the molecule acts as an agonist, a partial agonist, or an antagonist. nih.gov This demonstrates that an OR can sense and respond differently to distinct conformations of the same ligand. This principle of conformational sensing is a critical determinant of selectivity for all mammalian ORs, including those in the OR3 family. nih.govnih.gov The accuracy of binding models has been validated in studies where single amino acid mutations within the binding pocket led to predictable changes in ligand specificity. nih.gov
Structural Basis of Ligand-Induced Conformational Changes in G-protein Coupled Receptor OR3 Activation
The activation of any GPCR, including olfactory receptors like OR3, is fundamentally a process of structural rearrangement. The binding of an agonist ligand to the receptor's binding pocket induces a series of conformational changes that propagate from the extracellular side to the intracellular surface of the receptor. nih.govelifesciences.org This structural shift is the crucial step that allows the receptor to engage with and activate its cognate G-protein, initiating the downstream signaling cascade. genecards.orgnih.gov
While high-resolution crystal structures for members of the OR3 family are not yet available, extensive research on other Class A GPCRs provides a well-established model for this activation mechanism. The binding of an odorant within the transmembrane bundle is thought to trigger movements of the transmembrane helices. elifesciences.org Mutational studies on a mouse olfactory receptor have identified specific amino acids, such as one in TM6, that are critical for the transition from the receptor's inactive to its active state. nih.gov
The conformation of the ligand itself is intimately linked to the resulting conformation of the receptor. nih.gov An agonist, by definition, is a ligand that can bind to and stabilize the active conformation of the receptor, leading to G-protein activation. In contrast, an antagonist may bind to the receptor but fail to induce this specific active conformation, thereby blocking activation by an agonist. nih.gov The ability of different conformations of the same odorant to function as agonists, partial agonists, or antagonists underscores that the ligand's shape directly manipulates the receptor's structural equilibrium. nih.gov
Role of Extracellular Loops in Ligand Gating
The extracellular loops (ECLs) that connect the transmembrane helices of GPCRs were once thought to be mere linkers. However, compelling evidence has revealed their critical role in modulating ligand binding and receptor activation. nih.govnih.gov In olfactory receptors, the ECLs are positioned to influence how an odorant accesses the binding pocket and can contribute directly to ligand selectivity. nih.gov
Studies have shown that the second extracellular loop (ECL2), in particular, can form a "lid" over the orthosteric binding pocket. nih.gov This loop helps control the shape and volume of the binding site and can act as a gatekeeper, regulating the entry and exit of odorant molecules. nih.gov The interplay between the highly variable and flexible ECL2 and the more structurally defined binding pocket is a key factor governing the promiscuity and specificity of an olfactory receptor. nih.gov
The third extracellular loop (ECL3), which connects TM6 and TM7, also plays a significant role. nih.gov Despite its high sequence variability among different ORs, ECL3 is consistently located near the orthosteric binding site and contributes to ligand recognition and receptor activation. nih.gov In some ORs, ECL3 has been proposed to function as a "vestibular binding site," providing an initial interaction point for ligands before they enter the deeper binding pocket. nih.gov These findings suggest that the extracellular loops of OR3 family members are integral components of the ligand gating mechanism, actively participating in the selection and binding of specific odorants.
Signal Transduction Pathways Mediated by G Protein Coupled Receptor Or3
Canonical G-protein Coupling and Activation Cascade
The primary and most well-characterized signaling pathway for olfactory receptors like OR3 is a rapid, excitatory cascade involving the sequential activation of a specific G-protein, an adenylyl cyclase enzyme, and ion channels. This process efficiently converts the binding of an odorant molecule into an electrical signal.
The canonical olfactory signal transduction is initiated when an odorant molecule binds to OR3, which is located in the cilia of olfactory sensory neurons. nih.govyoutube.com This binding event induces a conformational change in the receptor, enabling it to function as a guanine (B1146940) nucleotide exchange factor (GEF). In its activated state, OR3 interacts with a specific heterotrimeric G-protein. nih.gov This G-protein is composed of α, β, and γ subunits. scilit.com
The α subunit, in this case, is the olfactory-specific Gαolf, a homolog of Gαs. wikipedia.orgjneurosci.org The interaction with the activated OR3 causes the Gαolf subunit to release its bound guanosine (B1672433) diphosphate (B83284) (GDP) and bind a molecule of guanosine triphosphate (GTP). nih.govyoutube.com This exchange triggers the dissociation of the GTP-bound Gαolf from the βγ-dimer and the receptor itself, allowing the activated Gαolf to propagate the signal downstream. youtube.comnih.gov Studies have identified Gβ1 and Gγ13 as the exclusive partners for Gαolf in olfactory sensory neurons, forming the functional heterotrimer essential for signal transduction. nih.govscilit.com The C-terminal domain of the olfactory receptor is considered crucial for this G-protein coupling activity. nih.gov
The dissociated and activated Gαolf subunit diffuses along the plasma membrane and binds to and activates the type III adenylyl cyclase (ACIII). nih.govjneurosci.orgnih.gov ACIII is the predominant isoform expressed in olfactory cilia and is the key effector enzyme in this pathway. nih.govnih.govresearchgate.net
Once activated by Gαolf, ACIII catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), with a concomitant release of pyrophosphate. youtube.commdpi.com This enzymatic reaction leads to a rapid and significant increase in the intracellular concentration of cAMP. nih.gov cAMP acts as a crucial second messenger, relaying the signal from the cell membrane into the cytoplasm to activate the next components of the cascade. wikipedia.orgresearchgate.net The activity of ACIII can also be modulated by calcium (Ca²⁺) and calmodulin, which can amplify the primary cAMP signal when the enzyme is concurrently activated by the G-protein. nih.gov
| Protein/Molecule | Class/Type | Function in the Cascade |
|---|---|---|
| G-protein Coupled Receptor OR3 | Olfactory Receptor (GPCR) | Binds odorant; activates heterotrimeric G-protein. |
| Gαolf | G-protein α-subunit | Activated by OR3; stimulates Adenylyl Cyclase III. nih.gov |
| Gβ1/Gγ13 | G-protein βγ-dimer | Forms heterotrimer with Gαolf; dissociates upon activation. |
| Adenylyl Cyclase III (ACIII) | Enzyme (Lyase) | Synthesizes cAMP from ATP upon activation by Gαolf. jneurosci.orgnih.gov |
| Cyclic AMP (cAMP) | Second Messenger | Binds to and opens Cyclic Nucleotide-Gated (CNG) channels. wikipedia.org |
| CNG Channel | Ion Channel | Allows influx of Na⁺ and Ca²⁺, leading to depolarization. pnas.org |
The surge in intracellular cAMP concentration directly gates cyclic nucleotide-gated (CNG) channels located in the ciliary membrane. researchgate.netpnas.orguq.edu.au These channels are heterotetramers, composed of CNGA2, CNGA4, and CNGB1b subunits, which form a non-selective cation pore. nih.govnih.gov The binding of cAMP to the CNG channel induces a conformational change that opens the channel pore. wikipedia.orgjneurosci.org
The opening of CNG channels permits an influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), into the cell. wikipedia.orgpnas.org This influx of positive ions leads to the depolarization of the olfactory sensory neuron's membrane potential. nih.gov The initial depolarization is further amplified by a secondary current; the entering Ca²⁺ ions open calcium-activated chloride (Cl⁻) channels, resulting in an efflux of Cl⁻ that further depolarizes the cell. youtube.comnih.govpnas.org This combined ionic flux generates a receptor potential that, if it reaches the threshold, triggers an action potential that travels to the olfactory bulb of the brain. pnas.org
Non-Canonical Signaling Mechanisms of this compound
Beyond the primary Gαolf-cAMP pathway, OR3 signaling is subject to complex regulation and can engage alternative, non-canonical pathways. These mechanisms are crucial for signal termination, receptor adaptation, and potentially initiating distinct cellular responses.
A key non-canonical pathway involves the protein β-arrestin. This process is initiated by the phosphorylation of the activated OR3 by a G-protein-coupled receptor kinase (GRK), such as βARK2. duke.edu This phosphorylation event creates a high-affinity binding site for β-arrestin (specifically β-arrestin-2 in olfactory neurons). duke.edunih.gov
The binding of β-arrestin to the phosphorylated receptor has two major consequences:
Desensitization : β-arrestin sterically hinders the interaction between OR3 and its G-protein, effectively uncoupling the receptor from the canonical signaling cascade. nih.govyoutube.com This terminates the Gαolf-mediated signal and is a critical mechanism for adaptation to persistent odors. duke.edunih.gov
Internalization and Scaffolding : β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin. nih.gov This promotes the internalization of the receptor into intracellular vesicles. nih.govresearchgate.net This sequestration removes receptors from the cell surface, contributing to long-term adaptation. Furthermore, internalized receptor-arrestin complexes can act as signaling scaffolds, initiating G-protein-independent signaling cascades, such as activating mitogen-activated protein kinases (MAPKs). nih.gov
| Feature | Canonical G-protein Signaling | Non-Canonical β-arrestin Signaling |
|---|---|---|
| Primary Effector | Gαolf | β-arrestin-2 |
| Second Messenger | cAMP | None (scaffold-based) |
| Primary Outcome | Neuronal depolarization, signal propagation | Signal desensitization, receptor internalization, activation of kinase cascades (e.g., MAPKs) |
| Speed | Fast (milliseconds to seconds) | Slower onset (seconds to minutes) |
| Receptor State | Active, G-protein coupled | Active, phosphorylated, G-protein uncoupled |
While Gαolf is the canonical partner for olfactory receptors, evidence suggests that these receptors may also couple to other G-protein subtypes, leading to different intracellular responses. In olfactory neuroepithelial cells from patients with schizophrenia, odorants have been shown to induce coupling to Gαo and Gαi, in addition to Gαs/olf. nih.gov This indicates a potential for olfactory receptors to engage inhibitory G-protein pathways (Gαi/o) or other signaling cascades. The ability of a single receptor like OR3 to couple with multiple G-proteins would significantly broaden its signaling potential, allowing it to elicit diverse cellular responses depending on the specific G-protein engaged.
Cellular Regulation and Trafficking of G Protein Coupled Receptor Or3
Receptor Desensitization Mechanisms
Prolonged or repeated exposure to an agonist can lead to a decrease in a receptor's responsiveness, a phenomenon known as desensitization. This is a crucial negative feedback mechanism that prevents overstimulation of the signaling pathway. For olfactory receptors, desensitization is essential for adapting to persistent odors in the environment. nih.gov The primary mechanisms governing GPCR desensitization involve receptor phosphorylation and the subsequent recruitment of arrestin proteins. nih.gov
The initial and most rapid step in the desensitization of many GPCRs is the phosphorylation of the receptor itself by G-protein coupled receptor kinases (GRKs). nih.gov This process is typically agonist-dependent, meaning that the kinase preferentially phosphorylates the receptor when it is in its active conformation. For the broader family of olfactory receptors, G-protein coupled receptor kinase 3 (GRK3) has been identified as a key player in mediating their desensitization. nih.gov
Upon activation of an olfactory receptor by an odorant, GRK3 is recruited to the plasma membrane where it phosphorylates serine and threonine residues on the intracellular loops and C-terminal tail of the receptor. nih.gov This phosphorylation event increases the receptor's affinity for beta-arrestin proteins, setting the stage for the subsequent steps in desensitization. nih.gov While direct evidence for GRK3-mediated phosphorylation of OR3A1 is not yet available, its established role in the desensitization of other olfactory receptors suggests a high likelihood of its involvement in the regulation of OR3A1 as well.
Table 1: Key Proteins in OR3A1 Desensitization
| Protein | Family | Function in Olfactory Receptor Desensitization |
|---|---|---|
| OR3A1 | G-protein coupled receptor | Odorant detection and signal initiation |
| G-protein coupled receptor kinase 3 (GRK3) | Serine/threonine kinase | Phosphorylates activated olfactory receptors |
Following GRK-mediated phosphorylation, beta-arrestin proteins, particularly beta-arrestin-2, are recruited from the cytosol to the phosphorylated olfactory receptor at the plasma membrane. nih.gov The binding of beta-arrestin-2 to the receptor has two major consequences. First, it sterically hinders the interaction of the receptor with its cognate G-protein, effectively uncoupling the receptor from its downstream signaling cascade. nih.gov This uncoupling terminates the G-protein-mediated signal, leading to a rapid attenuation of the cellular response to the odorant.
Second, beta-arrestin-2 acts as an adapter protein, linking the receptor to components of the endocytic machinery, thereby initiating the process of receptor internalization. nih.gov Studies on the olfactory receptor family have demonstrated that the recruitment of beta-arrestin-2 is a critical step in their desensitization process. nih.gov
Receptor Internalization and Resensitization Dynamics
After desensitization, GPCRs are often removed from the cell surface through a process called internalization or endocytosis. This serves to further attenuate signaling and can also be a pathway for the receptor to be either degraded or recycled back to the cell surface in a process known as resensitization.
Research specifically investigating the human olfactory receptor OR17-40, an alias for OR3A1, has revealed a unique mechanism of continuous internalization and recycling. nih.gov This dynamic process is thought to be instrumental in allowing for the rapid recovery of odor perception. nih.gov This finding suggests that OR3A1 is not targeted for degradation after internalization but is efficiently recycled back to the plasma membrane, allowing the receptor to be available for subsequent rounds of odorant detection. This continuous cycling may be a key factor in the temporal processing of olfactory information.
The trafficking of OR3A1 has been observed to be dependent on its expression levels. At low expression levels, the receptor is efficiently translocated to the plasma membrane. However, at higher expression levels, a significant portion of the receptor accumulates in intracellular compartments, suggesting that the cellular machinery for receptor trafficking can become saturated. wikigenes.org
Allosteric Modulation and Regulatory Interactions
Allosteric modulation refers to the regulation of a receptor by ligands that bind to a site topographically distinct from the primary agonist-binding site (the orthosteric site). wikipedia.org These allosteric modulators can either enhance (positive allosteric modulators) or inhibit (negative allosteric modulators) the receptor's response to its orthosteric agonist.
While direct evidence for allosteric modulation of OR3A1 is not yet available, a recent study on another human odorant receptor, OR5AN1, has demonstrated that specific α-β unsaturated aliphatic aldehydes can act as positive allosteric modulators. nih.gov This finding suggests that allosteric regulation is a plausible mechanism for fine-tuning the activity of olfactory receptors. Such modulation could play a significant role in how the olfactory system processes complex odor mixtures, where the presence of one odorant could influence the perception of another.
The regulatory interactions of OR3A1 are not fully elucidated, but like other GPCRs, its function is likely influenced by a host of interacting proteins that can modulate its expression, trafficking, and signaling.
Table 2: Ligands Mentioned in the Context of Olfactory Receptor Modulation
| Compound Name | Classification | Receptor Target (in cited study) |
|---|
Physiological Roles and Functional Implications of G Protein Coupled Receptor Or3 Beyond Olfaction
Expression Profiles in Non-Olfactory Tissues and Systems
Members of the OR3 family, particularly OR3A1, have been identified in a variety of non-olfactory tissues in humans and other mammals. wikipedia.orgnih.gov This widespread distribution implies that these receptors may have diverse, tissue-specific functions. reed.edu The expression of ORs in these "ectopic" locations is not random; specific tissues often exhibit a unique subset of highly expressed OR genes. reed.edu
RNA expression data indicates the presence of OR3A1 in several key systems. wikipedia.org Tissues and cells showing notable expression include the testis, secondary oocytes, islets of Langerhans, prefrontal cortex, and urinary bladder. wikipedia.orggenecards.org The detection of OR transcripts and proteins in these locations provides the foundation for investigating their functional roles. nih.govkoreascience.kr
| System | Tissue/Cell Type | Detection Method |
|---|---|---|
| Reproductive | Testis, Secondary Oocyte | RNA Expression Data wikipedia.orggenecards.org |
| Endocrine | Islet of Langerhans | RNA Expression Data wikipedia.org |
| Nervous | Prefrontal Cortex, Ventricular Zone | RNA Expression Data wikipedia.org |
| Urinary | Kidney, Urinary Bladder | RNA Expression Data wikipedia.orgnih.gov |
| Digestive | Gallbladder, Pancreas, Liver | RNA Expression Data wikipedia.orgatlasgeneticsoncology.org |
| Cardiovascular | Heart (Atrial Appendage, Left Ventricle) | RNA Expression Data atlasgeneticsoncology.org |
**6.2. Functional Contributions in Specific Organ Systems
The presence of OR3 family members in various organs points to their involvement in regulating specific physiological functions. Research has begun to uncover these roles, linking ectopic ORs to cellular homeostasis, metabolism, and cell-to-cell communication. mdpi.comnih.gov
Olfactory receptors expressed in the kidney are implicated in the regulation of metabolic processes and blood pressure. frontiersin.orgnih.gov While research on the specific human OR3A1 is ongoing, studies on its murine ortholog, Olfr1393, provide significant insights. Olfr1393 is expressed in the kidney's proximal tubule, the primary site for glucose reabsorption. nih.govresearchgate.net
Studies using knockout mice for Olfr1393 have demonstrated a clear role in glucose handling. nih.gov These mice exhibit urinary glucose wasting and improved glucose tolerance, even with normal blood glucose and insulin (B600854) levels. nih.govresearchgate.net This phenotype is associated with a significant reduction in the luminal expression of the sodium-glucose cotransporter 1 (SGLT1), a key transporter for renal glucose reabsorption. nih.govdntb.gov.ua These findings suggest a novel regulatory pathway where a renal olfactory receptor, the ortholog of human OR3A1, influences systemic glucose homeostasis by modulating the activity of glucose transporters. nih.govnih.gov Loss of this receptor has also been shown to offer protection against the development of type 1 diabetes in mouse models. nih.gov
Beyond the olfactory bulb, ORs and their associated signaling molecules are expressed in various regions of the central nervous system (CNS) in both humans and mice. frontiersin.org Gene array studies and subsequent analyses have confirmed the expression of ORs in the human brain, including the prefrontal cortex where OR3A1 expression has been noted. frontiersin.orgwikipedia.org
The function of these receptors in the brain is not related to the perception of smell but rather to chemoreception that can trigger complex cellular responses. frontiersin.org They may react to molecules delivered from the blood, cerebrospinal fluid, or neighboring glial and neuronal cells. frontiersin.org Activation of ORs in cultured dopaminergic neurons, for instance, leads to calcium influx, demonstrating their potential to modulate neuronal activity. frontiersin.org Furthermore, altered expression of OR genes has been observed in several neurodegenerative conditions, including Parkinson's and Alzheimer's disease, suggesting a potential role in the pathophysiology of these diseases. frontiersin.org
The expression of olfactory receptors in the male reproductive system, particularly in the testis and on mature sperm, has been documented for decades. walshmedicalmedia.comnih.govfrontiersin.org Microarray analyses have shown that a significant number of ORs are present in the testis, with some being exclusively expressed there. walshmedicalmedia.com OR3A1 is among the receptors with noted expression in the testis and oocytes. wikipedia.org
These receptors are believed to play a crucial role in sperm function, particularly chemotaxis—the process by which sperm are guided toward the egg by chemical signals. nih.govnih.gov The activation of specific ORs on the sperm's flagellum by odorant-ligands can trigger an increase in flagellar beating frequency and sperm velocity. walshmedicalmedia.com While many ORs have been implicated, the principle of sperm chemotaxis relies on a specific chemoreceptor repertoire on the sperm surface. nih.govmdpi.com The presence of OR3A1 in reproductive tissues suggests its potential involvement in the complex signaling events that govern fertilization. wikipedia.orggenecards.org
The functional roles of ectopic ORs extend to other cell types and systems. For example, ORs are expressed in muscle tissue and are involved in myogenesis and skeletal muscle regeneration. nih.gov They have also been identified in various cancer cells, where their activation can influence cell proliferation and invasion. nih.gov In the cardiovascular system, functional ORs have been described in fibroblasts, endothelial cells, and vascular smooth muscle cells, suggesting roles in regulating cardiac structure and function. mdpi.com While direct functional data for OR3A1 in these specific contexts is still emerging, its expression in tissues like the heart and skeletal muscle points to its potential contribution to these processes. atlasgeneticsoncology.org
Cellular and Molecular Responses in Ectopic Contexts
Like their counterparts in the olfactory system, ectopically expressed ORs are G-protein coupled receptors that initiate intracellular signaling cascades upon ligand binding. nih.govwikipedia.org The canonical olfactory signaling pathway involves the activation of the G-protein Gαolf, which in turn stimulates adenylyl cyclase III (ACIII) to produce cyclic AMP (cAMP). nih.govnih.gov
However, signaling in non-olfactory tissues can be more diverse. mdpi.com Depending on the cellular context, OR activation can lead to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and a subsequent rise in intracellular calcium levels. mdpi.comwikipedia.org This versatility allows ectopic ORs to modulate a wide array of essential cellular processes, including hormone and cytokine release, gene expression, proliferation, and apoptosis. mdpi.com The specific downstream pathways activated by the OR3 family in different tissues are an active area of investigation, with the potential to reveal novel mechanisms of cellular regulation. mdpi.comnih.gov
| Organ System | Potential Function | Associated Molecular Response |
|---|---|---|
| Renal | Regulation of glucose reabsorption | Modulation of SGLT1 transporter expression nih.gov |
| Neural | Modulation of neuronal activity | Induction of Ca2+ influx in neurons frontiersin.org |
| Reproductive | Sperm chemotaxis and motility | Increase in flagellar beat frequency walshmedicalmedia.com |
| General Cellular | Regulation of proliferation, metabolism, gene expression | Activation of G-protein signaling (cAMP, IP3/Ca2+) mdpi.com |
Methodological Approaches in G Protein Coupled Receptor Or3 Research
In Vitro Functional Assays for Receptor Characterization
In vitro functional assays are fundamental for the initial characterization of OR3 receptors. These methods allow for the controlled study of receptor activation in response to specific ligands in heterologous cell systems, providing a direct measure of receptor function outside the complexity of a native organism. A significant challenge in studying mammalian olfactory receptors is the difficulty in functionally expressing them in heterologous systems jove.comnih.gov. However, specialized cell lines, such as the Hana3A cell line, have been developed to support the robust expression of many ORs, facilitating high-throughput screening jove.comjove.com.
Calcium Imaging and Electrophysiology Techniques
Calcium imaging and electrophysiology are powerful techniques for real-time monitoring of OR3 receptor activation in single cells or populations of cells.
Calcium Imaging is a widely used method that relies on fluorescent dyes or genetically encoded calcium indicators (GECIs) to visualize changes in intracellular calcium ([Ca2+]) concentrations following receptor activation springernature.com. Upon an odorant binding to an OR3 receptor expressed in a heterologous cell, the canonical G-protein (Gαolf) signaling cascade is initiated, leading to the production of cyclic AMP (cAMP) jove.com. This opens cyclic nucleotide-gated (CNG) channels, causing an influx of cations, including Ca2+, which is detected as an increase in fluorescence nih.gov.
Key aspects of calcium imaging in OR research include:
High-Throughput Screening: The technique is adaptable for screening large libraries of odorants against specific OR3 receptors.
Sensitivity: It allows for the detection of Ca2+ signals in individual olfactory cilia, providing high spatial and temporal resolution nih.gov.
Versatility: Both chemical dyes (e.g., fluo-3 (B43766) AM) and genetically encoded sensors (e.g., GCaMP) can be used nih.govnih.gov. While both methods are effective, they can sometimes yield different results, suggesting they may be complementary in deorphanizing receptors springernature.comresearchgate.net.
Electrophysiology provides a direct measure of the electrical properties of cells expressing OR3 receptors. Techniques like patch-clamp recording can be applied to olfactory sensory neurons (OSNs) or heterologous cells to measure changes in membrane potential and ion flow upon odorant stimulation physiology.orgnih.gov.
Key electrophysiological techniques and findings include:
Patch-Clamp Recording: This method allows for the study of voltage-gated currents in individual olfactory sensory neurons. Studies have characterized transient inward currents (carried by Na+ and Ca2+) and outward currents (carried by K+) in vertebrate OSNs nih.govbiologists.com.
Single-Cell Response Profiling: By recording from individual OSNs, which are believed to express only one type of receptor, researchers can define the receptive field of a specific OR3 receptor nih.gov.
In Vivo and In Vitro Applications: While challenging, in vivo recordings from OSNs provide insights into olfactory processing in a native environment researchgate.net. In vitro recordings from isolated neurons or acute slices of the olfactory epithelium are more common but may not fully replicate the physiological context nih.govphysiology.org.
| Technique | Principle | Application in OR3 Research | Key Findings |
| Calcium Imaging | Measures changes in intracellular Ca2+ using fluorescent indicators upon receptor activation. | High-throughput screening of odorant libraries against OR3 receptors; deorphanization. | Odorants trigger distinct Ca2+ elevations in olfactory cilia; reveals specific odorant-receptor pairings. springernature.comnih.gov |
| Patch-Clamp Electrophysiology | Records ion currents across the cell membrane of a single cell. | Characterizing the electrical response of neurons expressing specific OR3 receptors to odorants. | Identified distinct voltage-gated inward and outward currents in olfactory neurons. nih.govbiologists.com |
Reporter Gene Assays for Receptor Activation
Reporter gene assays are a robust and widely used high-throughput method for quantifying receptor activation. In this approach, cells are co-transfected with the OR3 receptor and a plasmid containing a reporter gene (such as luciferase or secreted alkaline phosphatase (SEAP)) linked to a cAMP response element (CRE) jove.comnih.gov. When an odorant activates the receptor, the subsequent increase in intracellular cAMP levels drives the expression of the reporter gene. The resulting signal, typically luminescence or fluorescence, is proportional to the level of receptor activation jove.comjove.com.
The most common reporter gene assay for ORs is the luciferase assay .
High-Throughput Capability: The assay is well-suited for screening panels of hundreds of ORs against numerous odorants in 96-well or 384-well plate formats jove.comnih.gov.
Quantitative Measurement: It allows for the generation of dose-response curves to confirm odorant-receptor interactions and quantify the potency and efficacy of ligands jove.com.
Canonical Pathway: It measures receptor activation through the native Gαolf-cAMP second messenger pathway, providing physiologically relevant data jove.com.
These assays are essential for the initial deorphanization of OR3 receptors—the process of identifying their cognate ligands from a vast chemical space jove.comnih.gov.
In Vivo Models for Functional Characterization
In vivo models are indispensable for understanding the function of OR3 receptors within the context of a living organism. These models, primarily genetically modified animals, allow researchers to investigate how the activation of a specific receptor translates into neuronal signals, influences brain activity, and ultimately drives behavior rtrn.netnih.gov.
Genetic Manipulation in Model Organisms
Genetic engineering in model organisms like the mouse (Mus musculus) and the fruit fly (Drosophila melanogaster) has revolutionized the study of olfactory receptors.
Mouse Models: The mouse is a key model organism due to the large size of its OR gene family (over 1,000 genes) and the genetic tools available frontiersin.orgpnas.org.
Gene Targeting ("Knock-ins"): A common strategy involves replacing a specific mouse OR gene with a human OR3 gene. This allows the human receptor to be expressed in a mouse OSN, within the native cellular environment, enabling the study of its function in vivo rtrn.net.
"Knockout" Models: Mice lacking specific OR genes or essential signaling components (like the K+-dependent Na+/Ca2+ exchanger 4, NCKX4) can be used to study the impact of these genes on olfactory response kinetics and sniffing behavior nih.gov.
Transcriptional Profiling: RNA-sequencing-based methods can quantify the abundance of different OSN subtypes in various mouse strains, revealing how genetic background influences the composition of the olfactory sensory neuron repertoire nih.gov.
Drosophila Models: The fruit fly offers a simpler olfactory system and powerful genetic tools.
GAL4/UAS System: This system is used to misexpress a specific OR, such as one from the OR3 family, in a large number of OSNs that would not normally express it. If stimulating these flies with a particular odorant results in an enhanced electrophysiological response (e.g., an increased electroantennogram signal), that odorant can be identified as a ligand for the misexpressed receptor nih.gov.
"Empty Neuron" System: This technique involves expressing an exogenous OR in a Drosophila OSN that has lost its endogenous receptor. It provides a clean background for characterizing the response profile of the introduced receptor using electrophysiology or calcium imaging nih.gov.
| Model Organism | Genetic Technique | Purpose |
| Mouse | Gene Targeting (Knock-in) | Express a human OR3A receptor in a mouse neuron to test its function in vivo. rtrn.net |
| Mouse | Gene Knockout | Remove an OR gene to study its role in odor perception and behavior. nih.gov |
| Drosophila | GAL4/UAS System | Overexpress an OR3A receptor to identify its activating ligands via electrophysiology. nih.gov |
| Drosophila | "Empty Neuron" System | Express an OR3A receptor in a null background for clean functional characterization. nih.gov |
Pharmacological Probing of Receptor Activity
Pharmacological probing involves using a defined set of chemical compounds (odorants) to systematically characterize the response profile, or "receptive field," of OR3 receptors. This can be done in vitro on isolated cells or in vivo in animal models nih.gov.
Odorant Panels: Researchers use panels of structurally related and diverse odorants to stimulate OSNs. By measuring the cellular responses (e.g., via calcium imaging), they can classify different pharmacological profiles, which correspond to the activation patterns of individual receptors nih.gov.
Virtual Screening: Computational, or virtual, high-throughput screening can be used to predict novel high-affinity agonists for a specific OR3 receptor. These computationally identified "hits" are then functionally tested in cellular assays, a method that has successfully identified potent molecular probes for studying receptor structure and function nih.gov.
Chemical Probes: Well-characterized, potent, and selective small molecules that modulate receptor function are essential tools for validating the link between the activation of a specific OR3 receptor and a resulting cellular or organismal phenotype youtube.com.
Biochemical and Biophysical Techniques
While functional assays reveal what a receptor does, biochemical and biophysical techniques are employed to understand how it works at a molecular level. These methods provide insights into the three-dimensional structure of OR3 receptors, the dynamics of their interaction with odorants, and the conformational changes that lead to G-protein activation.
Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have made it possible to determine the high-resolution structures of GPCRs, including olfactory receptors. This technology provides unprecedented views of how odorant molecules bind to their receptors and induce the conformational changes necessary for signaling frontiersin.orgnih.gov.
Molecular Dynamics (MD) Simulations: Computational simulations complement structural data by providing a dynamic view of the receptor-ligand interaction. MD can be used to model the binding process, predict the stability of the receptor-ligand complex, and explore the allosteric changes that propagate from the ligand-binding pocket to the intracellular G-protein coupling site nih.govunimi.it.
Extracellular Recordings: Biophysical techniques such as extracellular single-unit recordings can measure both the action potential firing (spikes) and the local field potential from sensilla in insects. This allows researchers to separate the dynamics of the initial odorant transduction from the subsequent generation of the action potential, providing a more detailed understanding of the biophysical mechanisms of the olfactory response nih.gov.
These advanced techniques are crucial for building a complete picture of OR3 receptor function, from the initial chemical interaction to the final physiological output.
Protein-Protein Interaction Analysis (e.g., Coreceptor Identification and Interactions)
The proper function, trafficking, and signaling of G-protein coupled receptors often depend on their interaction with other proteins. For olfactory receptors, accessory proteins are critical for their transport to the cell surface and for their functional integrity.
In insects, most olfactory receptors form heteromers with a highly conserved co-receptor known as Orco, which is essential for forming a functional ligand-gated ion channel. nih.govnih.govbiorxiv.org In mammals, Receptor-Transporting Proteins (RTPs), such as RTP1 and RTP2, act as chaperones that are crucial for the trafficking of many ORs to the plasma membrane. nih.gov The absence of these RTPs can lead to defects in OR trafficking and a diminished olfactory capacity. nih.gov
Several techniques are employed to identify and characterize these protein-protein interactions:
Co-immunoprecipitation (Co-IP): This method is used to pull down a target protein (e.g., an OR3 family member) from a cell lysate using a specific antibody. Interacting proteins that are bound to the target are also pulled down and can be identified using techniques like mass spectrometry.
Yeast Two-Hybrid (Y2H) System: This genetic method screens for interactions between proteins. The target OR is used as "bait" to screen a library of potential "prey" proteins to identify binding partners.
Bioluminescence Resonance Energy Transfer (BRET): This technique measures protein proximity in living cells. The OR and a potential interacting partner are fused to a bioluminescent donor (like luciferase) and a fluorescent acceptor, respectively. If the proteins interact, energy is transferred from the donor to the acceptor, producing a measurable signal.
These analyses have been critical in identifying key interactors like the G-protein Gαolf, which couples to ORs to initiate the downstream signaling cascade, and other regulatory proteins.
Table 2: Known Interacting Proteins for Olfactory Receptors
| Interacting Protein | Function | Relevance to OR3 Family |
|---|---|---|
| Gαolf (GNAL) | The alpha subunit of the olfactory-specific G-protein; initiates the signal cascade. | Essential for signal transduction of all functional ORs. nih.gov |
| RTP1 / RTP2 | Chaperone proteins required for trafficking of many ORs to the cell surface. nih.gov | Likely required for proper cell surface expression and function. nih.govnih.gov |
| Adenylate Cyclase 3 (ADCY3) | Enzyme activated by Gαolf, produces the second messenger cAMP. | A key downstream effector in the OR signaling pathway. nih.gov |
| REEP1 | Receptor expression-enhancing protein, may assist in OR trafficking. | Identified as a potential interactor with ORs. nih.gov |
This table lists general interaction partners for olfactory receptors, which are applicable to members of the OR3 family.
Omics-Based Approaches
"Omics" technologies provide a global view of the molecules that make up a cell or tissue, offering powerful, hypothesis-generating insights into receptor function and regulation.
Transcriptomics and Proteomics for Expression Profiling
Understanding where and when a specific receptor like those in the OR3 family is expressed provides critical clues to its physiological role. Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) are the primary tools for this purpose.
Quantitative real-time polymerase chain reaction (qPCR) and RNA-sequencing (RNA-Seq) are used to profile the expression of OR genes across different tissues. nih.gov Such studies have revealed that while the highest expression of ORs is in the olfactory mucosa, many are also expressed ectopically in other tissues, such as the gut, heart, and skin, where they may have non-olfactory functions. nih.govnih.gov For instance, a study profiling the expression of 356 human OR loci in the olfactory mucosa of 26 individuals found that 90 OR genes were expressed in all subjects, indicating their potential functional importance. nih.gov
Proteomic approaches, typically using mass spectrometry, complement these findings by confirming the presence of the actual receptor proteins in these tissues. These methods are essential for verifying that the transcribed RNA is translated into a functional protein.
Table 3: Hypothetical Expression Profile of OR3 Family Members Across Tissues
| Gene | Olfactory Mucosa (TPM) | Testis (TPM) | Liver (TPM) | Kidney (TPM) |
|---|---|---|---|---|
| OR3A1 | 150.5 | 10.2 | 1.5 | 0.8 |
| OR3A2 | 125.8 | 8.9 | Not Detected | 1.1 |
| OR3A3 | 98.2 | Not Detected | Not Detected | Not Detected |
(TPM = Transcripts Per Million). This table presents hypothetical data to illustrate tissue-specific expression patterns.
High-Throughput Screening for Ligand Deorphanization
With hundreds of orphan GPCRs in the human genome, including a majority of olfactory receptors, high-throughput screening (HTS) is an essential strategy for ligand discovery. nih.govgrantome.com This approach involves testing a large library of compounds to identify those that activate the receptor of interest.
The process typically involves a heterologous expression system, where the gene for an orphan OR is expressed in a host cell line (such as HEK293 or yeast) that does not normally express it. nih.govresearchgate.netacs.org These cells are engineered to report when the receptor is activated. Common HTS assay formats include:
Calcium Flux Assays: Upon activation, ORs coupled to the Gαolf protein lead to an increase in intracellular cyclic AMP (cAMP), which opens a cyclic nucleotide-gated ion channel, allowing calcium to enter the cell. This influx of calcium can be measured using a fluorescent calcium indicator, making it a robust method for HTS. nih.govgrantome.com
Luciferase Reporter Assays: In this setup, receptor activation leads to the transcription of a reporter gene, such as firefly luciferase. The production of light upon addition of a substrate is a highly sensitive measure of receptor activity.
These methods allow for the rapid screening of thousands of potential odorants against a specific OR, making the deorphanization of the entire human OR repertoire a more achievable goal. nih.govresearchgate.net
Table 4: Example of a High-Throughput Screening "Hit" Profile for an Orphan OR3 Family Member
| Compound ID | Compound Name | Class | Activity (% of control) | Confirmation |
|---|---|---|---|---|
| C0012 | Octanal (B89490) | Aldehyde | 2.5% | Negative |
| C0451 | Linalool | Terpenoid | 110.2% | Hit |
| C0982 | Eugenol (B1671780) | Phenylpropanoid | 85.7% | Hit |
| C1533 | Indole | Aromatic Heterocycle | 45.1% | Borderline |
| C2104 | Acetic Acid | Carboxylic Acid | 5.1% | Negative |
This table illustrates sample data from an HTS campaign where compounds eliciting a strong response are identified as "hits" for further validation.
Evolutionary Biology and Genetic Diversity of G Protein Coupled Receptor Or3
Phylogenetic Relationships within the Olfactory Receptor Family
The vertebrate olfactory receptor superfamily is broadly divided into two main classes: Class I ("fish-like") and Class II ("mammalian-like"). The OR3 family is a member of the larger and more recently expanded Class II ORs, which are thought to have dramatically increased in number during the transition of vertebrates to terrestrial life. researchgate.netresearchgate.netyosniimura.net
Phylogenetic analyses based on amino acid sequence similarity are used to classify the vast OR superfamily into families and subfamilies. To be classified in the same family, ORs must share at least 40% sequence identity, while members of the same subfamily must share at least 60% identity. crimsonpublishers.com The OR3 family, as its name suggests, is one of the distinct families that arose through this evolutionary diversification. In the human genome, the OR gene superfamily is organized into 18 families and 300 subfamilies. nih.gov
Phylogenetic trees constructed from representative members of each human OR family show the evolutionary relationships between them. nih.gov The OR3 family clusters with other Class II families, indicating a shared evolutionary history and divergence from a common ancestor. researchgate.net In humans, genes belonging to the OR3 family are located in clusters on chromosomes 1, 17, and X. nih.gov The genomic clustering of OR genes is a common feature and is believed to facilitate gene duplication and diversification through processes like tandem duplication. yosniimura.net
Table 1: Phylogenetic and Genomic Details of the Human OR3 Family
| Feature | Description |
|---|---|
| Superfamily | Olfactory Receptor (OR) |
| Class | Class II |
| Family | OR3 |
| Human Chromosomal Locations | 1, 17, X nih.gov |
| Classification Criteria | >40% amino acid identity for family classification crimsonpublishers.com |
Conservation of Sequence and Functional Domains across Species
Like all olfactory receptors, members of the OR3 family are G-protein coupled receptors (GPCRs) characterized by a seven-transmembrane domain structure. wikipedia.org This structure is fundamental to their function in odorant detection, where the transmembrane helices form a binding pocket for specific odorant molecules. The binding of an odorant triggers a conformational change in the receptor, initiating a signal transduction cascade that ultimately leads to the perception of a smell. wikipedia.org
Across different species, the sequences of OR3 family members show varying degrees of conservation. The transmembrane domains, which are crucial for maintaining the structural integrity of the receptor and for interacting with odorants, tend to be more conserved than the intracellular and extracellular loops. These loops are often involved in G-protein coupling and may show more sequence divergence, potentially contributing to species-specific differences in signaling.
Specific motifs within the protein sequence are also conserved due to their critical functional roles. For example, certain amino acid residues within the transmembrane domains are key to forming the odorant-binding pocket. The conservation of these residues across orthologous OR3 genes in different species suggests a conserved function in recognizing similar types of odorants. For instance, the human OR3A1 and its mouse ortholog are both expressed in the testes in addition to the olfactory epithelium, suggesting a conserved, albeit not fully understood, function outside of olfaction. wikipedia.org
Table 2: Key Functional Domains and Motifs in OR3 Proteins
| Domain/Motif | General Function | Conservation Status |
|---|---|---|
| Transmembrane Helices (7) | Form the core structure and odorant binding pocket. | Generally conserved, particularly residues lining the binding pocket. |
| Extracellular Loops | Involved in ligand access to the binding pocket. | More variable, contributing to ligand specificity. |
| Intracellular Loops | Couple with G-proteins to initiate signal transduction. | Variable, can influence signaling efficiency. |
| N-terminus | Extracellular domain, may influence receptor trafficking. | Variable. |
| C-terminus | Intracellular domain, involved in signaling and regulation. | Variable. |
Gene Expansion and Pseudogenization Dynamics
The evolution of the olfactory receptor superfamily is characterized by a dynamic process of gene duplication and gene loss, often referred to as a "birth-and-death" model of evolution. yosniimura.net This process leads to significant variation in the number of functional OR genes and pseudogenes (non-functional gene copies) among different species. The OR3 family, like other OR families, has been shaped by these dynamics.
Gene duplication, often through tandem duplication events within genomic clusters, creates new gene copies that are then free to either diverge and acquire new functions (neofunctionalization), partition the ancestral function (subfunctionalization), or become inactivated through deleterious mutations (pseudogenization). nih.gov The expansion of certain OR families in a particular lineage is often associated with adaptation to a specific ecological niche and the need to detect relevant environmental odors.
Table 3: Representative Gene and Pseudogene Numbers in Mammalian OR Superfamilies
| Species | Functional OR Genes (Approx.) | OR Pseudogenes (Approx.) | Gene:Pseudogene Ratio |
|---|---|---|---|
| Human | 390 | 465 | Low nih.gov |
| Mouse | 1,000 - 1,210 | Varies | High nih.gov |
| Dog | 811 | Varies | High nih.gov |
| Cow | 970 | Varies | High nih.gov |
Allelic Variation and Polymorphisms Impacting OR3 Function
Significant genetic variation exists within the human OR repertoire, and this diversity has a direct impact on individual differences in odor perception. biorxiv.orgnih.govpnas.orgbiorxiv.org It is estimated that any two individuals have functional differences in as much as 30 percent of their olfactory receptors. pnas.org This variation arises from different types of genetic polymorphisms, including single nucleotide polymorphisms (SNPs), insertions, and deletions.
Polymorphisms within an OR gene can have several functional consequences. A non-synonymous SNP, for example, can change an amino acid in the receptor protein, potentially altering its ability to bind to specific odorants. This can lead to specific anosmias (the inability to smell a particular odor) or hyposmias (a decreased sensitivity to an odor). Research has shown that even a single genetic variation in one OR can be associated with how intensely an individual perceives a specific odor. nih.govpnas.org
Within the OR3 family, the subfamily OR3A contains well-studied receptors like OR3A1. Genetic variants for the OR3A1 gene have been identified. genecards.orguniprot.org OR3A1 is known to be activated by specific odorant molecules. wikipedia.orggenecards.orgmapmygenome.in Variations in the OR3A1 gene could therefore influence an individual's perception of these specific compounds. Studies have successfully linked variations in other single OR genes to the perception of specific odorants, and it is highly probable that such relationships exist for polymorphisms within the OR3 family as well. biorxiv.orgnih.govpnas.org These genetic differences contribute to the highly personalized nature of our sense of smell.
Table 4: Known Ligands for Human Olfactory Receptor OR3A1
| Receptor | Known Agonists/Ligands |
|---|
| OR3A1 | helional, heliotropylacetone, lilial, cyclamen aldehyde, foliaver wikipedia.orgmapmygenome.in |
Concluding Remarks and Future Research Directions
Current Challenges in G-protein Coupled Receptor OR3 Research
Research into specific olfactory receptors such as OR3 is fraught with challenges that stem from the inherent nature of GPCRs and the complexity of the olfactory system. lubio.ch A primary hurdle is the process of "deorphanization"—the identification of the specific endogenous ligand(s) that activate the receptor. elsevierpure.comnih.gov Many ORs, likely including OR3, are considered orphan GPCRs, making it difficult to study their function without knowing their activators. frontiersin.org
The structural and functional characterization of OR3 presents another significant barrier. As membrane proteins, GPCRs are notoriously difficult to express, purify, and crystallize for high-resolution structural studies. lubio.chnih.gov This instability and low expression level in recombinant systems hamper efforts to understand the precise molecular interactions between OR3 and its potential ligands. nih.gov Furthermore, the functional assays traditionally used for other GPCRs may not be directly applicable or sufficiently sensitive for olfactory receptors, which can exhibit unique signaling pathways. nih.govnih.gov
Key Research Challenges for OR3:
| Challenge | Description | Impact on Research |
| Deorphanization | Identifying the endogenous ligand(s) for OR3 from a vast pool of potential molecules. frontiersin.orgnih.gov | Without a known activator, functional studies, and understanding of its physiological role are severely limited. |
| Protein Expression & Stability | Low expression levels and inherent instability of OR3 when removed from its native cell membrane environment. nih.gov | Hinders the production of sufficient quantities of pure, functional protein for structural and biophysical analysis. |
| Functional Assay Development | The signaling pathways of olfactory receptors can be complex and may not be fully captured by standard second messenger assays (e.g., cAMP, calcium). nih.govnih.gov | Difficulty in reliably measuring receptor activation and screening for potential ligands. |
| Ligand Specificity | Olfactory receptors often exhibit broad tuning, responding to multiple related odorants, making the identification of a single, high-potency endogenous ligand challenging. wikipedia.org | Complicates the elucidation of its specific biological function and the development of targeted pharmacological tools. |
Emerging Methodologies and Technologies for OR3 Studies
Despite these challenges, the field is rapidly advancing thanks to a suite of emerging technologies and innovative methodologies. These new approaches are poised to accelerate the characterization of OR3 and other orphan olfactory receptors.
High-throughput screening (HTS) platforms are being integrated with novel cell-based assays to test large libraries of compounds against orphan receptors. grantome.com Technologies like the Transfluor system, which uses GFP-tagged beta-arrestin to visualize receptor activation, provide a powerful tool for deorphanization. oup.com Moreover, genetic tools such as CRISPR/Cas9 are being employed to create knockout and gain-of-function cell lines, enabling researchers to study the receptor's role with greater precision. grantome.com
Computational and machine learning approaches are also becoming indispensable. frontiersin.org By analyzing sequence homology and structural data, these methods can predict potential ligands for orphan GPCRs, narrowing the field for experimental validation. nih.govnih.gov On the structural front, advancements in cryo-electron microscopy (cryo-EM) are revolutionizing the study of membrane proteins, making it possible to determine the high-resolution structures of GPCRs like OR3 without the need for crystallization. ucsf.edu
Finally, the development of sophisticated biosensors, including those based in yeast systems or utilizing nanotechnology, offers new ways to detect receptor-ligand interactions with high sensitivity and specificity. acs.orgnih.govresearchgate.net These artificial olfactory sensors can mimic biological olfactory mechanisms and provide valuable data on the receptor's response profile. nih.gov
Emerging Technologies for OR3 Research:
| Technology/Methodology | Application for OR3 | Potential Outcome |
| High-Throughput Screening (HTS) | Screening large compound libraries to identify potential OR3 agonists or antagonists. grantome.com | Accelerated deorphanization and discovery of pharmacological tools. |
| CRISPR/Cas9 Gene Editing | Creating OR3 knockout or overexpressing cell models to investigate its cellular function. grantome.com | Clarification of the receptor's role in specific biological pathways. |
| Cryo-Electron Microscopy (Cryo-EM) | Determining the high-resolution 3D structure of OR3 in complex with binding partners. ucsf.edu | Insight into ligand binding and receptor activation mechanisms, facilitating structure-based drug design. |
| Machine Learning & AI | Predicting OR3-ligand interactions based on genomic, structural, and chemical data. frontiersin.orgnih.gov | Efficiently prioritizing candidate ligands for experimental testing. |
| Biosensor Development | Engineering yeast-based or nanotech sensors that incorporate OR3 to detect ligand binding in real-time. acs.orgresearchgate.net | Creation of novel diagnostic or environmental monitoring tools. |
Unexplored Physiological Dimensions and Interacting Systems
The term "olfactory" receptor is increasingly recognized as a misnomer, as these receptors are found in a wide array of non-olfactory, or "ectopic," tissues throughout the body. semanticscholar.orgphysiology.orgnih.gov This widespread expression suggests that OR3 could play significant roles in physiological processes far beyond the perception of smell. Research has shown that ectopically expressed ORs are involved in processes such as cell migration, proliferation, apoptosis, and hormone secretion. physiology.orgresearchgate.net
Future research should focus on mapping the expression of OR3 across different human tissues, such as the heart, lungs, skin, and digestive tract. physiology.org Identifying its presence in these tissues would be the first step toward understanding its potential involvement in diverse physiological systems. For instance, ORs have been implicated in sperm chemotaxis, muscle regeneration, and even the regulation of blood pressure. nih.govresearchgate.net
Furthermore, the interaction of OR3 with other signaling systems is a critical and unexplored dimension. GPCRs are known to form homodimers and heterodimers, which can significantly alter their signaling properties. lubio.ch Investigating whether OR3 interacts with other GPCRs or receptor tyrosine kinases could reveal novel regulatory mechanisms and functional roles. The local cellular environment, including membrane lipid composition and the presence of scaffolding proteins, can also profoundly influence receptor function and signaling outcomes. nih.govnih.gov Understanding these interactions will be crucial to fully comprehending the physiological and pathophysiological significance of OR3.
Q & A
Q. What are the structural motifs critical for ligand binding and G-protein coupling in GPR3?
GPR3, like other GPCRs, possesses seven transmembrane helices (TMHs) with conserved residues in extracellular loops (ECLs) and intracellular loops (ICLs) that mediate ligand binding and G-protein interactions. Sequence alignment studies highlight conserved motifs such as the DRY motif in TMH3, which stabilizes the inactive state, and the NPxxY motif in TMH7, essential for receptor activation . Ligand-binding pockets often involve polar interactions in ECL2 and hydrophobic residues in TMH5-5. Computational modeling using rhodopsin as a template can predict these regions .
Q. How can researchers design cell-based assays to study GPR3 signaling?
Cell-based assays are preferred due to the instability of purified GPCRs in vitro. For GPR3:
- Use cAMP assays (e.g., BRET or FRET-based systems) to monitor Gαs-coupled activity, as GPR3 constitutively activates adenylate cyclase .
- Apply β-arrestin recruitment assays (e.g., Tango or PathHunter) to study biased signaling or receptor internalization .
- Optimize transfection protocols to ensure proper membrane localization, as mislocalization can alter constitutive activity .
Q. What bioinformatics tools are recommended for identifying GPR3-associated pathways in disease contexts?
- Perform gene ontology (GO) enrichment analysis (e.g., DAVID, Enrichr) to link GPR3 to pathways like "G-protein coupled receptor signaling" (GO:0007186) .
- Use STRING or GeneMANIA to map protein-protein interactions (e.g., GPR3’s interaction with Gαs subunits or β-arrestins) .
- Leverage RNA-seq datasets from repositories like GEO to correlate GPR3 expression with clinical outcomes (e.g., recurrent miscarriage, neurodevelopmental disorders) .
Advanced Research Questions
Q. How can hydrogen-deuterium exchange mass spectrometry (HDX-MS) resolve conformational dynamics of GPR3 during activation?
HDX-MS identifies regions of structural flexibility by measuring deuterium incorporation into amide hydrogens. For GPR3:
- Compare deuterium uptake in ligand-bound vs. unbound states to map activation-related conformational changes (e.g., TMH6 outward movement) .
- Use inverse agonists (e.g., carazolol for β2-adrenergic receptor) to stabilize inactive states and assess dynamics in ICL3, critical for G-protein coupling .
- Optimize detergent conditions (e.g., lauryl maltose neopentyl glycol) to maintain receptor stability during analysis .
Q. What strategies address challenges in GPR3 crystallization for structural studies?
- Thermostabilizing mutations : Introduce point mutations (e.g., A271L in TMH5) to reduce conformational heterogeneity .
- Fusion partners : Replace ICL3 with T4 lysozyme or BRIL to enhance crystal packing .
- Lipidic cubic phase (LCP) crystallization : Mimic native membrane environments using monoolein matrices .
Q. How do molecular dynamics (MD) simulations elucidate ligand egress routes in GPR3?
MD simulations (e.g., RAMD or metadynamics) can predict ligand migration pathways:
- Extracellular routes : Ligands exit via ECL2-TMH7 clefts, as observed in rhodopsin retinal egress .
- Intracellular routes : Polar ligands may traverse TMH1-2 gaps, influenced by protonation states .
- Validate predictions with mutagenesis (e.g., ECL2 truncation) and functional assays (e.g., ligand-binding affinity measurements) .
Q. What role does GPR3 play in recurrent miscarriage (RM), and how can this be experimentally validated?
GPR3 modulates cAMP levels in oocytes, affecting meiotic arrest. To study its role in RM:
- Perform knockdown/knockout in murine models using CRISPR-Cas9 to assess embryonic viability .
- Quantify cAMP and progesterone levels in patient-derived endometrial stromal cells with GPR3 inhibitors (e.g., NF449) .
- Use ChIP-seq to identify GPR3-regulated genes (e.g., NPY, CXCR2) linked to hormonal dysregulation in RM .
Q. How can functional selectivity (biased signaling) in GPR3 be quantified?
-
Measure signaling bias factors using the Black-Leff model:
-
Compare cAMP accumulation (Gαs) vs. β-arrestin recruitment dose-response curves .
-
Apply principal component analysis (PCA) to high-throughput data (e.g., TRUPATH panels) to cluster biased ligands .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
